molecular formula C25H21FN4O2S B2842531 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-76-5

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2842531
CAS No.: 403843-76-5
M. Wt: 460.53
InChI Key: QKXRIJVPDASAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C25H21FN4O2S and its molecular weight is 460.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds structurally similar to 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have demonstrated notable antimicrobial activity. For instance, novel Schiff bases synthesized using related compounds were screened for in vitro antimicrobial activity, with several derivatives showing excellent activity against certain microbes (Puthran et al., 2019). Additionally, related compounds bearing benzimidazole and pyrazoline motifs were synthesized and evaluated for their antimicrobial activity, showing significant effectiveness against various bacterial and fungal strains (Desai et al., 2017).

Antitubercular Properties

Certain derivatives of this compound have been investigated for their antitubercular properties. Synthesized compounds were tested using the agar dilution method for anti-tubercular screening, revealing increased potency in some derivatives, especially those with electron donating substituents (Venugopal et al., 2020).

Potential in Anticancer Research

Some related compounds have been evaluated for their potential as anticancer agents. For example, certain fused and binary 1,3,4‐thiadiazoles, which share structural similarities, have been synthesized and assessed as potential antitumor and antioxidant agents (Hamama et al., 2013). Additionally, functionalized sulfur-containing heterocyclic analogs of related structures have demonstrated antiproliferative activity against cancer cells, indicating their potential in cancer therapy (Haridevamuthu et al., 2023).

Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to predict interactions with various enzymes, aiding in understanding their potential pharmacological activity. For instance, docking studies of certain derivatives indicated potential inhibitory activity against enzymes like TPII, suggesting a role in antineoplastic therapy (Mary et al., 2015).

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c1-32-19-12-8-16(9-13-19)22-14-23(17-6-10-18(26)11-7-17)30(29-22)24(31)15-33-25-27-20-4-2-3-5-21(20)28-25/h2-13,23H,14-15H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXRIJVPDASAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)CSC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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